3-(Boc-aminomethyl)piperidine
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Overview
Description
3-(Boc-aminomethyl)piperidine is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-aminomethyl)piperidine typically involves the reaction of tert-butyl bromoacetate with piperidine derivatives under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Boc-aminomethyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Boc-aminomethyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: This compound is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Boc-aminomethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-piperidin-3-ylethyl)carbamate
- tert-Butyl (2-morpholin-2-ylethyl)carbamate
- tert-Butyl methyl (3-piperidinylmethyl)carbamate hydrochloride
Uniqueness
3-(Boc-aminomethyl)piperidine is unique due to its specific combination of a tert-butyl group and a piperidine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H22N2O2 |
---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl 2-amino-2-piperidin-3-ylacetate |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)9(12)8-5-4-6-13-7-8/h8-9,13H,4-7,12H2,1-3H3 |
InChI Key |
IUEZPMQGUVYLKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1CCCNC1)N |
Origin of Product |
United States |
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